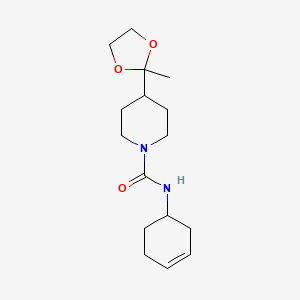
N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a dioxolane ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including:
Formation of the dioxolane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Piperidine ring formation: This involves the cyclization of an appropriate amine with a carboxylic acid derivative.
Coupling reactions: The final step often involves coupling the cyclohexene and piperidine derivatives using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the dioxolane ring, converting them to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the amide group can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
- Various substituted amides from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amide and piperidine functionalities.
Industry: : Used in the development of new materials, including polymers and resins, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. The piperidine ring is known to interact with neurotransmitter receptors, while the amide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide: shares similarities with other piperidine derivatives and dioxolane-containing compounds.
Cyclohexene derivatives: Compounds like 1,4-dimethyl-3-cyclohexen-1-yl)ethanone.
Dioxolane derivatives: Compounds such as 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-4-(2-methyl-1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(20-11-12-21-16)13-7-9-18(10-8-13)15(19)17-14-5-3-2-4-6-14/h2-3,13-14H,4-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMNFWDHPHHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCN(CC2)C(=O)NC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














